N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide
Description
This compound is a sulfonamide derivative featuring a fused benzo[c][1,2,5]thiadiazole dioxide core and a substituted imidazole ring. Key structural attributes include:
- Benzo[c][1,2,5]thiadiazole dioxide: A bicyclic system with two sulfone oxygen atoms, enhancing electron-withdrawing properties and rigidity.
- 1-Ethyl-2-methyl-1H-imidazole-4-sulfonamide: The imidazole ring is substituted with ethyl and methyl groups, influencing steric bulk and lipophilicity. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and target binding .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-ethyl-2-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S2/c1-5-19-9-14(15-10(19)2)24(20,21)16-11-6-7-12-13(8-11)18(4)25(22,23)17(12)3/h6-9,16H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNUBCIOZZZRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The following sections delve into the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.44 g/mol. The compound features a unique arrangement that includes both a thiadiazole and imidazole moiety which may contribute to its biological properties.
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of thiadiazole derivatives. For instance:
- Case Study 1 : A series of 1,3-thiadiazole derivatives demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups enhanced the activity against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Thiadiazole derivatives have also shown promising antifungal activities:
- Case Study 2 : Research indicated that certain derivatives exhibited strong antifungal effects against Candida albicans and Aspergillus niger, with some compounds achieving minimum inhibitory concentrations (MIC) lower than standard antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
- Case Study 3 : In vitro studies revealed that this compound exhibited cytotoxic effects on human cancer cell lines such as K562 (chronic myelogenous leukemia) with an IC50 value indicating potent activity . The mechanism appears to involve inhibition of specific protein kinases associated with tumor growth.
Structure–Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are highly influenced by their structural modifications:
- Substituents : The presence of different substituents on the thiadiazole ring can significantly alter the pharmacological profile. For example, compounds with halogen substitutions at specific positions have shown increased antibacterial efficacy .
| Substituent | Activity Type | Observations |
|---|---|---|
| Halogens | Antibacterial | Increased potency against Gram-positive bacteria |
| Alkyl groups | Antifungal | Enhanced activity against Candida species |
| Aromatic rings | Anticancer | Improved cytotoxicity in cancer cell lines |
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions:
- Formation of the thiadiazole ring through cyclization reactions.
- Functionalization with sulfonamide and imidazole moieties.
- Purification and characterization using techniques such as NMR and mass spectrometry .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide exhibit significant antimicrobial properties. Studies have shown effective inhibition against a range of bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Similar thiadiazole derivatives have demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs). In one study, compounds exhibited a notable reduction in edema in animal models, suggesting potential therapeutic applications in treating inflammatory conditions .
Anticancer Potential
This compound has shown promise in cancer research. Investigations into its cytotoxic effects on various cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation. The compound's ability to target specific signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing and evaluating various thiadiazole derivatives including this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The results indicated that modifications at specific positions on the thiadiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels .
Case Study 2: Structure–Activity Relationship (SAR)
Another investigation assessed the structure–activity relationship among thiadiazole compounds. It was found that substituents at the C5 position of the thiadiazole ring significantly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological activity and developing new therapeutic agents .
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Thiadiazole/Isoxazole Families
The compound shares core features with several sulfonamide derivatives documented in , including:
Key Observations :
- The ethyl and methyl substituents on the imidazole may increase lipophilicity (logP) relative to amino-substituted derivatives like Alphazole, affecting membrane permeability .
Comparison with Benzimidazole-Triazole-Thiazole Derivatives
describes sulfonamide-linked benzimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e ). While structurally distinct, these share functional similarities:
- Sulfonamide linkage : Critical for hydrogen bonding in enzyme active sites.
- Heterocyclic substituents : Thiazole and triazole rings enhance π-π stacking interactions, similar to the imidazole in the target compound.
Divergences :
Predictive Modeling Insights
- ChemGPS-NP Analysis : highlights the utility of ChemGPS-NP in mapping chemical space. The target compound’s fused bicyclic system and sulfone groups likely place it in a distinct region compared to simpler sulfonamides, suggesting unique physicochemical properties (e.g., polar surface area, solubility) .
- XGBoost Predictions : Machine learning models () predict that the ethyl and methyl groups on the imidazole would increase logP by ~1.5 units compared to unsubstituted analogues, aligning with enhanced membrane permeability but reduced aqueous solubility .
Q & A
Basic: What are the optimal synthetic routes for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide?
Answer:
The compound is synthesized via multi-step pathways, typically involving:
- Step 1: Preparation of the benzo[c][1,2,5]thiadiazole core through cyclization of o-phenylenediamine derivatives with sulfonic acid groups under controlled oxidation (e.g., using H2O2/acetic acid) .
- Step 2: Functionalization at the 5-position via nucleophilic substitution or coupling reactions. For example, coupling with imidazole-4-sulfonamide derivatives using EDCI/HOBt in anhydrous DMF .
- Purification: Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) and recrystallization from ethanol/water mixtures yield >95% purity .
Basic: How is the molecular structure of this compound validated?
Answer:
Structural validation employs:
- Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton environments (e.g., imidazole CH3 at δ 2.1–2.3 ppm, thiadiazole SO2 groups influencing aromatic shifts) .
- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 435.12) .
- X-ray Crystallography: SHELXL refinement for single-crystal analysis (space group P21/c, R1 < 0.05) .
Basic: What preliminary biological screening assays are recommended?
Answer:
Initial bioactivity screening includes:
- Antimicrobial Testing: Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme Inhibition: COX-1/2 inhibition assays (IC50 determination via fluorescence quenching) .
- Cytotoxicity: MTT assay on HEK-293 and HeLa cell lines (dose range: 1–100 µM) .
Advanced: What crystallographic challenges arise during refinement of this compound?
Answer:
Common issues include:
- Disorder in Sulfonamide Groups: Resolved using SHELXL’s PART and SIMU commands to model anisotropic displacement .
- Twinned Crystals: Implement HKLF 5 format in SHELX for twin-law refinement (e.g., twin matrix [-1 0 0 / 0 -1 0 / 0 0 -1]) .
- High Z′ Structures: Use PLATON’s ADDSYM to check for missed symmetry .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Cross-validation methods:
- Bioassay Reproducibility: Standardize protocols (e.g., ATCC strains, fixed inoculum size) .
- Compound Integrity: HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) to confirm stability under assay conditions .
- Off-Target Profiling: Use SPR or thermal shift assays to identify non-specific binding .
Advanced: What strategies optimize structure-activity relationships (SAR) for this compound?
Answer:
SAR optimization involves:
- Substituent Variation: Compare analogues (e.g., replacing ethyl with cyclopropyl on the imidazole) :
| Substituent (R) | COX-2 IC50 (nM) | LogP |
|---|---|---|
| Ethyl | 12.3 ± 1.2 | 2.1 |
| Cyclopropyl | 8.7 ± 0.9 | 1.8 |
Advanced: How to assess metabolic stability in hepatic microsomes?
Answer:
- Incubation: Compound (1 µM) in human liver microsomes (0.5 mg/mL) with NADPH (1 mM), sampled at 0, 5, 15, 30, 60 min .
- Analysis: LC-MS/MS (MRM mode) to quantify parent compound depletion (t1/2 calculation via non-linear regression) .
Advanced: What methods evaluate synergistic effects with known therapeutics?
Answer:
- Isobolographic Analysis: Fixed-ratio combinations (e.g., 1:1 to 1:4) tested in antimicrobial or anticancer assays .
- Bliss Independence Model: Calculate synergy scores (ΔE) using dose-response matrices .
Advanced: How to determine thermal stability for formulation studies?
Answer:
- TGA/DSC: Heating rate 10°C/min under N2 to identify decomposition events (>200°C typical for sulfonamides) .
- Accelerated Stability Testing: 40°C/75% RH for 4 weeks, monitoring via HPLC .
Advanced: What computational tools predict regioselectivity in derivatization reactions?
Answer:
- DFT Calculations: Gaussian09 (B3LYP/6-31G*) to model electrophilic aromatic substitution at the benzo[c]thiadiazole 5-position .
- Hammett Plots: Correlate σpara values of substituents with reaction rates (e.g., NO2 groups increase activation barrier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
